Biphenyl-3-carboxylic acid

Description

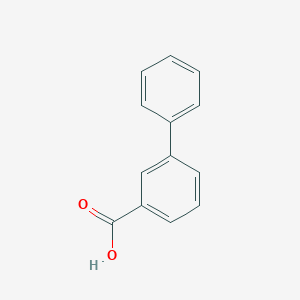

Structure

3D Structure

Properties

IUPAC Name |

3-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLWJFYYOIRPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221833 | |

| Record name | Biphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716-76-7 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=716-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biphenyl-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000716767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-BIPHENYLCARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-BIPHENYLCARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Biphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenylbenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W48UX3L48Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Characterization

Synthesis Methodologies

Several methods are employed for the synthesis of biphenyl-3-carboxylic acid and its derivatives.

Suzuki-Miyaura Coupling: This is a widely used method that involves the cross-coupling of a halogenated benzoic acid precursor with an arylboronic acid, catalyzed by a palladium complex. ajgreenchem.com For example, 3-iodobenzoic acid can be coupled with phenylboronic acid. chemicalbook.com Green synthesis approaches using water-soluble fullerene-supported palladium catalysts have also been developed to improve the environmental footprint of this reaction. researchgate.net

Oxidation of 3-Methylbiphenyl: this compound can be prepared by the oxidation of 3-methylbiphenyl. ontosight.ai

Friedel-Crafts Acylation: This method involves the acylation of biphenyl (B1667301) followed by oxidation to yield the carboxylic acid.

From 2-bromo-6-nitrophenol (B84729): A multi-step synthesis starting from 2-bromo-6-nitrophenol has been reported for producing derivatives like 3'-amino-2'-hydroxy this compound, a key intermediate for certain drugs. google.com

Post-synthesis purification is typically achieved through recrystallization or column chromatography. ajgreenchem.com

Spectroscopic and Crystallographic Analysis

The structure and properties of this compound have been extensively studied using various analytical techniques.

Spectroscopy:

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the carboxylic acid group, including a broad O-H stretch and a strong C=O stretch around 1700 cm⁻¹. ajgreenchem.comnih.gov Aromatic C-H and C-C stretching vibrations are also observed. usc.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule, showing characteristic signals for the aromatic protons and carbons, as well as the carboxylic acid carbon. ajgreenchem.comajgreenchem.com

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. ajgreenchem.comajgreenchem.com

Crystallography:

X-ray crystallography studies have revealed that in the solid state, this compound forms cyclic dimers through hydrogen bonding between the carboxylic acid groups of two molecules. nih.goviucr.org The dihedral angle between the two phenyl rings is approximately 31-32 degrees. nih.goviucr.org The crystal structure of related compounds, such as biphenyl-3,3′,5,5′-tetracarboxylic acid, has also been determined, showing complex supramolecular assemblies. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀O₂ |

| Molecular Weight | 198.22 g/mol sigmaaldrich.com |

| Appearance | White to off-white crystalline solid cymitquimica.com |

| Melting Point | 164–169 °C |

Iii. Structural Characterization and Spectroscopic Analysis in Biphenyl 3 Carboxylic Acid Research

Advanced Spectroscopic Techniques for Elucidating Biphenyl-3-carboxylic Acid Structure

Spectroscopic methods provide a detailed view of the molecular structure by examining the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. In the ¹H-NMR spectrum of this compound, the acidic proton of the carboxyl group (–CO₂H) typically appears as a singlet at a chemical shift of around 12 δ. openstax.org This downfield shift is characteristic of acidic protons and can be influenced by concentration and the solvent due to variations in hydrogen bonding. openstax.org The aromatic protons of the two phenyl rings resonate in the region between 7.3 and 8.5 ppm. rsc.orgchemicalbook.com

In the ¹³C-NMR spectrum, the carbon atom of the carboxyl group is readily identified by its resonance in the range of 165 to 185 δ. openstax.org For aromatic carboxylic acids like this compound, this peak is typically found towards the upfield end of this range, around 165 δ. openstax.org The carbon signals of the biphenyl (B1667301) rings appear in the aromatic region, generally between δ 120 and 145 ppm. rsc.orgajgreenchem.com

Table 1: Representative NMR Data for Biphenyl Carboxylic Acid Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| This compound | ¹H | ~12 (s, 1H, COOH), 7.3-8.5 (m, 9H, Ar-H) |

| ¹³C | ~165 (COOH), 120-145 (Ar-C) | |

| 1-(4-bromophenyl) cyclopropane-1-carboxylic acid | ¹³C | 181.2 (COOH), 140.4-126.9 (Ar-C), 28.6 (CH₃), 21.2, 17.5 (cyclopropane C) |

Data compiled from multiple sources. openstax.orgrsc.orgchemicalbook.comajgreenchem.com

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, providing crucial information for its identification. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight of 198.22 g/mol . nih.gov Electron ionization mass spectrometry of related biphenyl carboxylic acids reveals characteristic fragmentation patterns that aid in structural elucidation. nist.gov Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique used to identify biphenyl carboxylic acids and their decomposition products. acs.org

Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in a molecule. This compound exhibits characteristic IR absorption bands that confirm the presence of the carboxylic acid group. A very broad absorption is typically observed in the range of 2500 to 3300 cm⁻¹, which is indicative of the O–H bond stretching vibration of the carboxyl group, broadened by hydrogen bonding. openstax.orglibretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong absorption between 1710 and 1760 cm⁻¹. openstax.orglibretexts.org The presence of conjugation with the biphenyl system can lower this frequency by 20 to 30 cm⁻¹. openstax.orglibretexts.org For dimeric, hydrogen-bonded carboxylic acids, the C=O stretch is commonly observed around 1710 cm⁻¹. openstax.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500–3300 (broad) |

| Carbonyl (C=O) | Stretching | 1710–1760 |

Data based on general principles of IR spectroscopy for carboxylic acids. openstax.orglibretexts.org

X-ray Crystallography and Solid-State Structural Investigations of this compound and its Analogues

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.

In the solid state, this compound molecules typically form cyclic dimers through hydrogen bonding between their carboxylic acid groups. nih.gov This creates a characteristic R²₂(8) ring motif. rri.res.iniucr.org These dimers can be further linked by other non-covalent interactions, such as C-H···π interactions, forming extended supramolecular assemblies like molecular sheets. rri.res.innih.gov In some analogues, π–π stacking interactions between the phenyl rings also play a significant role in stabilizing the crystal structure, leading to the formation of two-dimensional layers. iucr.org The study of these interactions is crucial for understanding the self-assembly processes in the solid state. nih.govacs.org

Hirshfeld surface analysis is a computational tool used to quantify intermolecular interactions in a crystal. For a derivative of this compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, this analysis revealed that the major contributions to the crystal packing are from H···H (39.7%), H···C (39.0%), and H···O (18.0%) interactions. rri.res.in

A key structural feature of the biphenyl system is the dihedral angle between the two phenyl rings. This angle is influenced by the nature and position of substituents on the rings. For this compound itself, the dihedral angle between the planar phenyl rings has been determined to be 31.78(8)° at 296 K and 31.27(6)° at 203 K. nih.gov

In various analogues of this compound, this dihedral angle can vary significantly. For instance, in biphenyl-3,3′-dicarboxylic acid, the dihedral angle is 43.11(5)°. iucr.org In a series of N-acyl-β-D-glucopyranosylamine derivatives, the dihedral angles were found to be 30° and 42°. researchgate.net The presence of bulky substituents can lead to larger dihedral angles to minimize steric hindrance. Conversely, specific crystal packing forces can also influence this angle. For example, in 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the dihedral angle is a relatively small 26.09(4)°, which may be attributed to the bulky benzyloxy group and tensile forces between dimers. nih.govresearchgate.net

Table 3: Dihedral Angles in this compound and its Analogues

| Compound | Dihedral Angle (°) | Temperature (K) |

| This compound | 31.78(8) | 296 |

| This compound | 31.27(6) | 203 |

| Biphenyl-3,3′-dicarboxylic acid | 43.11(5) | 296 |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | 26.09(4) | Not specified |

| Biphenyl-N-acyl-β-D-glucopyranosylamine Derivative 1 | 30 | Not specified |

| Biphenyl-N-acyl-β-D-glucopyranosylamine Derivative 2 | 42 | Not specified |

Data compiled from various crystallographic studies. nih.goviucr.orgnih.govresearchgate.netresearchgate.net

Thermal Motion and Static Disorder in Crystalline Forms

In the solid state, the arrangement of molecules within a crystal lattice is not entirely rigid. Atoms exhibit thermal motion, and the crystal can also contain static disorder, where molecules or parts of molecules occupy slightly different positions from one unit cell to another. Distinguishing between these two phenomena is crucial for an accurate description of the crystal structure.

A study of this compound at two different temperatures, 296 K (room temperature) and 203 K, has provided definitive insights into the nature of atomic displacements within its crystal structure. researchgate.netacs.org In the crystalline form, this compound molecules form cyclic dimers through hydrogen bonding between their carboxylic acid groups, with the carboxyl hydrogen atom being ordered. researchgate.netacs.org

A key observation in this study was the magnitude of the displacement parameters for the oxygen atoms of the carboxyl group, which were larger than average. researchgate.net This raised the question of whether this was due to the atoms oscillating about a single mean position (thermal motion) or a statistical distribution of slightly different fixed positions throughout the crystal (static disorder). researchgate.net

By comparing the crystallographic data at the two temperatures, researchers could conclude that the larger displacement parameters of the carboxylic oxygen atoms are a result of thermal motion rather than static disorder. researchgate.netacs.org As the temperature was lowered from 296 K to 203 K, the thermal motion was reduced, which was reflected in the decreased displacement parameters. researchgate.net The dihedral angle between the two phenyl rings of the biphenyl group also showed a slight temperature dependence, further characterizing the molecule's conformational flexibility within the crystal lattice. researchgate.netacs.org

| Temperature (K) | Dihedral Angle between Phenyl Rings (°) |

| 296 | 31.78 (8) |

| 203 | 31.27 (6) |

This table presents the dihedral angle between the phenyl rings of this compound at two different temperatures, as determined by X-ray crystallography. The numbers in parentheses represent the standard uncertainty. researchgate.netacs.org

Phase Transformations and Self-Assembly of Biphenyl Carboxylic Acid Monolayers

The behavior of biphenyl carboxylic acids at interfaces, particularly in the form of self-assembled monolayers, is a subject of significant research interest. These monolayers can undergo structural and chemical transformations, leading to the formation of complex and potentially functional two-dimensional structures. While specific research on this compound monolayers is limited, studies on the closely related 4,4'-biphenyl dicarboxylic acid (BDA) provide a strong model for the principles of thermally induced transformations and self-assembly in this class of molecules. researchgate.netnih.govacs.org

When assembled on a metal surface, such as silver (Ag), biphenyl carboxylic acid molecules can undergo a deprotonation of their carboxylic acid groups upon heating. researchgate.net This chemical transformation, where a proton (H+) is lost from the -COOH group, results in a charged carboxylate group (-COO-). researchgate.net This change in the chemical nature of the molecule alters the intermolecular and molecule-substrate interactions, driving phase transformations within the monolayer. researchgate.net

Research on BDA on an Ag(001) surface has shown that the thermally induced deprotonation is a key factor in the formation of various molecular phases. researchgate.netacs.org Initially, at lower temperatures, the BDA molecules may form a hydrogen-bonded structure. As the temperature is increased, the deprotonation of the carboxylic groups begins. nih.gov This leads to the formation of new molecular phases with different structures, each characterized by a specific ratio of intact, partially deprotonated, and fully deprotonated BDA molecules. researchgate.net The interaction between the newly formed carboxylate groups and the metal substrate also plays a significant role in stabilizing these new phases. researchgate.net In a full monolayer, the transformation between these phases can be hindered by the lack of free space for molecules to rearrange. researchgate.net

The controlled chemical transformation of biphenyl carboxylic acids on a surface can lead to the formation of intricate and highly ordered two-dimensional patterns known as supramolecular tilings. nih.gov These tilings are arrangements of molecular "tiles" that cover the surface in a periodic or complex pattern.

The key to forming these complex structures lies in the ability to control the chemical state of the molecules and create a mixture of different molecular building blocks within the monolayer. nih.gov In the case of BDA on an Ag(001) surface, controlled annealing leads to partial deprotonation, resulting in a mixture of pristine BDA (with two -COOH groups), singly deprotonated BDA, and fully deprotonated BDA. nih.govresearchgate.net

The presence of these different molecular species, with their distinct shapes and interaction capabilities, allows for the formation of more complex tilings than would be possible with a single type of molecule. nih.gov For example, partially deprotonated BDA can act as a mediator, seamlessly connecting different binding motifs within a single, long-range ordered molecular phase. nih.gov This has been shown to enable the creation of 2-uniform and 3-uniform tilings, which are complex patterns with two or three different types of vertex configurations. nih.govresearchgate.net The basic criteria for the self-assembly of these complex supramolecular tilings therefore include:

A suitable molecular precursor: A molecule with functional groups that can be chemically transformed on the surface.

Controlled chemical transformation: The ability to precisely control the degree of transformation (e.g., deprotonation) to create a mixture of molecular species.

Specific intermolecular and molecule-substrate interactions: The interactions between the different molecular species and the substrate must favor the formation of the desired tiling pattern.

Iv. Computational and Theoretical Investigations of Biphenyl 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural properties of biphenyl-3-carboxylic acid derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound derivatives, DFT calculations at the B3LYP/6–311+G(d,p) level have been employed to optimize the molecular structure. rri.res.inresearchgate.net These optimized geometries are then compared with experimental data from single-crystal X-ray diffraction to validate the computational model. rri.res.inresearchgate.net

A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial parameter for determining molecular reactivity and stability. eurjchem.com For instance, in a study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO and LUMO energies were calculated to be -6.0814 eV and -1.7466 eV, respectively, resulting in an energy gap of 4.3347 eV. iucr.org In the HOMO of this molecule, the electron density is primarily located on the biphenyl (B1667301) rings with some presence on the oxygen atom of the benzyloxy group, while in the LUMO, the electron density is concentrated on the benzoic acid part of the biphenyl group. iucr.org A smaller HOMO-LUMO gap, such as the 3.97 eV calculated for 4-(tert-butyl)-4-nitro-1,1-biphenyl, suggests a softer and more reactive molecule. eurjchem.com

Table 1: HOMO-LUMO Energy Data for Biphenyl Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | -6.0814 | -1.7466 | 4.3347 | iucr.org |

| 4-(tert-butyl)-4-nitro-1,1-biphenyl | 3.97 | eurjchem.com |

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. rri.res.innih.gov This analysis helps in understanding the 3D architecture of crystal packing and the strength of the interactions between molecular pairs. nih.gov For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, energy framework calculations have shown that dispersion energy is the dominant force in the crystal packing, with a calculated value of -201.0 kJ/mol. rri.res.inresearchgate.net The analysis of intermolecular interaction energies is represented by colored rods connecting the centroids of molecular pairs, where the radius of the rod indicates the interaction strength. nih.gov Hirshfeld surface analysis and 2D fingerprint plots further quantify these interactions, revealing the major contributions to crystal packing. For the aforementioned benzyloxy derivative, the dominant interactions are H···H (39.7%), H···C (39.0%), and H···O (18.0%). rri.res.iniucr.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, particularly molecular docking, are extensively used to predict the binding modes and affinities of this compound derivatives with various protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajgreenchem.com

Matrix Metalloproteinase-3 (MMP-3): Biphenyl carboxylic acid derivatives have been investigated as inhibitors of MMP-3, an enzyme implicated in various pathological conditions. researchgate.net Molecular docking studies have been employed to understand the binding of these inhibitors to the MMP-3 active site. researchgate.netresearchgate.net For instance, a training set of 51 biphenyl carboxylic acid MMP-3 inhibitors was used to develop 3D-QSAR models based on docking-derived alignments. researchgate.net The DOCK4/PMF-scoring protocol yielded statistically significant models, indicating the importance of specific ligand properties and residues for activity and selectivity. researchgate.netresearchgate.net

Urate Transporter 1 (URAT1): URAT1 is a key protein involved in the reabsorption of uric acid and is a validated target for the treatment of hyperuricemia and gout. nih.govresearchgate.net In the absence of a crystal structure for URAT1, ligand-based design strategies have been employed to develop novel inhibitors. nih.gov Two series of biphenyl carboxylic acid derivatives were designed based on the structures of known URAT1 inhibitors, leading to the synthesis of 51 new compounds. nih.gov Several of these compounds demonstrated significant inhibitory activity against human URAT1, with the most potent ones, A1 and B21, exhibiting IC50 values of 0.93 µM and 0.17 µM, respectively. nih.gov These results highlight the effectiveness of ligand-based approaches in discovering potent URAT1 inhibitors. nih.govresearchgate.net

Estrogen Receptor Alpha (ERα): The estrogen receptor alpha (ERα) is a crucial target in breast cancer therapy. ajgreenchem.comajgreenchem.com Molecular docking simulations have been performed to evaluate the binding of biphenyl carboxylic acid derivatives to the ERα ligand-binding domain. ajgreenchem.com For example, a potent anticancer compound, 3j (a benzyloxy derivative), exhibited a binding affinity of -9.9 kcal/mol, which is comparable to the standard drug 4-hydroxytamoxifen (B85900) (-9.6 kcal/mol). ajgreenchem.comajgreenchem.com These computational findings support the in vitro anticancer activity observed for these compounds. ajgreenchem.comajgreenchem.com

SARS-CoV-2 Proteins: In the search for potential therapeutics for COVID-19, molecular docking has been used to screen for inhibitors of key SARS-CoV-2 proteins. rri.res.inrri.res.in The main protease (Mpro) is an essential enzyme for viral replication and a prime target for drug development. nih.gov A study involving 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid showed a binding affinity of -7.6 kcal/mol with the Omicron variant of the SARS-CoV-2 protein (PDB ID: 8BEC). rri.res.inrri.res.in

Beta-3-adrenoceptors: Beta-3-adrenoceptor agonists are being investigated for the treatment of conditions like overactive bladder and irritable bowel syndrome. google.com Substituted this compound compounds have been designed as modulators of beta-3-adrenoceptor activity. google.com While specific docking studies for this compound itself are not detailed, the development of agonists like Solabegron, which has a this compound core, underscores the importance of this scaffold in targeting this receptor. google.com Pharmacophore modeling and molecular dynamics simulations are used to understand the interactions between the human β3-AR and its agonists. nih.gov

Table 2: Molecular Docking Data for this compound Derivatives

| Compound/Derivative | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Source |

| Compound 3j | Estrogen Receptor Alpha (ERα) | 3ERT | -9.9 | ajgreenchem.comajgreenchem.com |

| 4-hydroxytamoxifen (Reference) | Estrogen Receptor Alpha (ERα) | 3ERT | -9.6 | ajgreenchem.comajgreenchem.com |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | SARS-CoV-2 (Omicron variant) | 8BEC | -7.6 | rri.res.inrri.res.in |

Molecular Docking Studies for Ligand-Protein Interactions

Prediction of Binding Affinities

Computational methods, particularly molecular docking, are instrumental in predicting the binding affinities of this compound derivatives to various biological targets. These predictions help in screening potential drug candidates and understanding the molecular basis of their activity.

One area of focus has been the development of anticancer agents. A study involving a library of synthesized biphenyl carboxylic acid molecules utilized molecular docking to investigate their binding interactions with estrogen receptor alpha (ERα), a key target in breast cancer. ajgreenchem.comajgreenchem.com The docking protocol employed Autodock Vina, which uses an empirical scoring function to estimate the binding affinity between the ligand (the biphenyl derivative) and the protein target. ajgreenchem.com This computational approach allows for the ranking of different poses and conformations of the molecule within the receptor's binding site. ajgreenchem.com For instance, derivatives such as 4-Amino-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid have been evaluated for their predicted binding affinities to ERα.

Another significant application is in the design of antagonists for bacterial adhesion proteins, such as FimH. In the lead optimization of biphenyl mannoside FimH inhibitors, direct binding assays are complemented by computational approaches to understand and improve binding affinity. nih.gov X-ray crystallography of a related compound bound to FimH revealed crucial π-π stacking interactions between a tyrosine residue (Tyr48) in the protein and one of the phenyl rings of the biphenyl core. nih.gov This structural insight is invaluable for designing new derivatives with enhanced binding. For example, various amide derivatives of 4′-(α-D-mannopyranosyloxy)this compound were synthesized and evaluated to improve interactions and pharmacokinetic properties. nih.gov

The following table summarizes the binding affinity data for selected this compound derivatives against specific targets, as discussed in research literature.

| Derivative Name | Target | Computational Method | Key Findings |

| Library of Biphenyl Carboxylic Acids | Estrogen Receptor Alpha (ERα) | Molecular Docking (Autodock Vina) | Identified compounds with potential for strong binding interactions, guiding selection for anticancer screening. ajgreenchem.comajgreenchem.com |

| Biphenyl Mannosides | FimH | X-ray Crystallography, Binding Assays | Revealed key π-π interactions and guided the design of derivatives with picomolar binding affinities. nih.gov |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | - | Molecular Docking | Part of a broader study including crystal structure and DFT analysis to understand molecular interactions. iucr.org |

This table is for illustrative purposes and synthesizes information from multiple research contexts.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This tool is pivotal in drug design, allowing for the prediction of activity for novel molecules and providing insights into the structural features that govern efficacy.

For derivatives of this compound, QSAR studies have been employed to design potent inhibitors for various enzymes. For instance, research on 3-(4-biphenylmethyl)-4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives, which feature a biphenyl core, utilized multiple QSAR methods to correlate their structure with Angiotensin II AT(1) receptor antagonist activity. nih.gov These studies suggested that substitutions on the biphenyl ring with less bulky, more electronegative groups were favorable for activity. nih.gov

Three-dimensional QSAR (3D-QSAR) extends the analysis by considering the three-dimensional properties of molecules, such as steric and electrostatic fields. This approach is particularly powerful for inhibitor design as it provides a visual and quantitative map of where to modify a molecule to enhance its interaction with a target.

A notable 3D-QSAR study focused on a series of 51 biphenyl carboxylic acid derivatives as inhibitors of matrix metalloproteinase-3 (MMP-3), an enzyme implicated in osteoarthritis and cancer. researchgate.net In this study, molecular docking was used to determine the optimal alignment of the molecules, a critical step for a successful 3D-QSAR model. researchgate.net The resulting model, using the Holographic Vector of Atomic Interaction Fields (3D-HoVAIF) method, yielded a high correlation coefficient (R² = 0.873) and a strong cross-validated coefficient (Q²_cv = 0.841), indicating its robustness and predictive power. researchgate.net Such models are crucial for designing novel inhibitors by highlighting the specific regions of the molecule where modifications would likely lead to improved potency.

The general methodology of 3D-QSAR involves aligning a set of molecules with known activities and calculating their steric and electrostatic interaction fields at various points on a grid. nih.govnih.gov Statistical methods, such as Partial Least Squares (PLS), are then used to derive a correlation between these fields and biological activity. nih.gov The results are often visualized as contour maps, indicating areas where bulky groups (steric favorability) or charged groups (electrostatic favorability) would enhance or diminish activity.

The following table presents the statistical parameters from a representative 3D-QSAR study on biphenyl carboxylic acid inhibitors, demonstrating the predictive capacity of the model.

| QSAR Model | Statistical Parameter | Value | Significance |

| 3D-HoVAIF-PLS | R² (Correlation Coefficient) | 0.873 | Indicates a strong correlation between the predicted and actual activities for the training set. researchgate.net |

| (for MMP-3 Inhibitors) | Q²_cv (Cross-validated R²) | 0.841 | Demonstrates the model's high predictive ability and robustness, as determined by the leave-one-out method. researchgate.net |

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape and flexibility of this compound are critical determinants of its chemical and biological properties. Conformational analysis focuses on the different spatial arrangements of the atoms that result from rotation around single bonds, particularly the bond connecting the two phenyl rings.

The key stereochemical feature of the biphenyl scaffold is the dihedral angle between the planes of the two aromatic rings. X-ray crystallography studies on this compound have precisely determined this angle. At room temperature (296 K), the dihedral angle is 31.78°, and it shows minimal change upon cooling to 203 K (31.27°). nih.gov This twisted, non-planar conformation is a characteristic feature of many biphenyl derivatives. In the solid state, the molecules form cyclic dimers through hydrogen bonding between the carboxylic acid groups. nih.gov

The conformation can be influenced by the presence of substituents. For example, in 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the dihedral angle between the two rings of the biphenyl unit is 26.09°. iucr.org This smaller angle compared to the unsubstituted parent acid may be due to the presence of the bulky benzyloxy group and crystal packing forces. iucr.org In contrast, for biphenyl-3,3′,5,5′-tetracarboxylic acid, the dihedral angle between the two phenyl rings is reported to be 40.66°. researchgate.net

These conformational parameters are essential for computational studies like molecular docking and QSAR, as the molecule's active conformation when binding to a biological target may differ from its lowest energy state in solution or its solid-state structure.

The table below summarizes the key conformational data for this compound and a related derivative.

| Compound | Method | Dihedral Angle (Phenyl-Phenyl) | Temperature (K) | Reference |

| This compound | X-ray Crystallography | 31.78° | 296 | nih.gov |

| This compound | X-ray Crystallography | 31.27° | 203 | nih.gov |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | X-ray Crystallography | 26.09° | - | iucr.org |

| Biphenyl-3,3′,5,5′-tetracarboxylic acid | X-ray Crystallography | 40.66° | - | researchgate.net |

V. Advanced Applications of Biphenyl 3 Carboxylic Acid and Its Derivatives in Drug Discovery and Medicinal Chemistry

Biphenyl-3-carboxylic Acid as a Scaffold for Therapeutically Active Compounds

The biphenyl (B1667301) structure, combined with a carboxylic acid functional group, provides an ideal foundation for designing novel drugs. nbinno.comarabjchem.org The biphenyl core offers a rigid framework, while the carboxylic acid provides a reactive site for various organic transformations, enabling the synthesis of complex molecules with tailored properties. nbinno.com This versatility has led to the development of biphenyl derivatives patented for a multitude of therapeutic uses, including as anti-inflammatory, antihypertensive, anti-proliferative, anti-diabetic, and anti-tumor agents. ajgreenchem.comajgreenchem.com The adaptability of the this compound scaffold allows medicinal chemists to fine-tune molecular properties to achieve desired interactions with biological targets, making it a privileged structure in drug discovery.

Design and Synthesis of this compound Derivatives with Specific Pharmacological Activities

Derivatives of biphenyl carboxylic acid have been synthesized and evaluated for their potential as anticancer agents, particularly against breast cancer cell lines. ajgreenchem.comajgreenchem.com In one study, a series of new biphenyl carboxylic acid molecules were screened for their in vitro activity against the human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). ajgreenchem.comajgreenchem.com

The mechanism of these compounds is linked to their interaction with the estrogen receptor alpha. ajgreenchem.com The most potent compounds from this research, particularly benzyloxy derivative 3j , demonstrated significant cytotoxic activity against both cell lines, with IC₅₀ values comparable to the standard reference drug, Tamoxifen. ajgreenchem.comajgreenchem.com Another compound, 3a , which lacked substituents, also showed good activity. ajgreenchem.comajgreenchem.com

| Compound | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

|---|---|---|

| Compound 3j | 9.92 ± 0.97 | 9.54 ± 0.85 |

| Compound 3a | 10.14 ± 2.05 | 10.78 ± 2.58 |

| Tamoxifen (Standard) | Data Not Provided | Data Not Provided |

This compound serves as a key scaffold in the design of inhibitors for Urate Transporter 1 (URAT1), a protein responsible for the reabsorption of uric acid in the kidneys. researchgate.netnih.gov Inhibiting URAT1 is a validated strategy for treating hyperuricemia and gout. nih.govmdpi.com Researchers have designed and synthesized novel biphenyl carboxylic acid derivatives by employing a pharmacophore fusion strategy based on the structures of known URAT1 inhibitors, Epaminurad and Telmisartan. mdpi.comnih.gov

This approach led to the identification of highly potent inhibitors. nih.gov Two compounds, A1 and B21 , emerged as the most effective from their respective series, exhibiting strong inhibitory activity against human URAT1. nih.govmdpi.com Their potency, as measured by IC₅₀ values, was found to be comparable or even superior to the clinically used uricosuric drug, benzbromarone. nih.govmdpi.comnih.gov

| Compound | URAT1 Inhibitory Activity IC₅₀ (µM) |

|---|---|

| Compound A1 | 0.93 |

| Compound B21 | 0.17 |

| Benzbromarone (Reference) | 0.53 |

The this compound structure is central to the development of beta-3-adrenoceptor modulators. google.com Beta-3-adrenoceptors are involved in various physiological processes, and agonists for this receptor are explored for treating conditions like obesity, type 2 diabetes, and overactive bladder. google.com

A prominent example is Solabegron (also known as GW-427,353), a selective beta-3-adrenergic receptor agonist. nih.govnih.gov Its chemical structure is formally named 3'-[(2-{[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino}ethyl)amino]this compound. google.com Solabegron is being developed for the treatment of overactive bladder and irritable bowel syndrome. nih.gov It functions by activating beta-3-adrenoceptors, which can lead to the relaxation of bladder smooth muscle, thereby increasing bladder capacity. doi.org

A novel class of biphenyl carboxylic acid derivatives has been identified as potent antiresorptive agents for treating bone diseases characterized by excessive bone loss, such as osteoporosis and Paget's disease. oup.comnih.gov These compounds represent a new therapeutic approach because, unlike widely used bisphosphonates, they inhibit bone resorption without impairing bone formation. oup.comnih.gov

These derivatives, including the halogen-substituted compound ABD350 , work by inhibiting osteoclast activity. oup.comnih.gov Their mechanism involves inducing osteoclast apoptosis (programmed cell death) and inhibiting the RANKL-induced phosphorylation of the inhibitor of nuclear factor kappa B (IκB). oup.comnih.gov Studies have shown that ABD350 effectively prevents ovariectomy-induced bone loss in mice and does not blunt the bone-building effects of parathyroid hormone (PTH). oup.comnih.govoup.com

| Compound | Activity | IC₅₀ Value |

|---|---|---|

| ABD350 | Osteoclast Formation Inhibition | 1.3 µM |

| ABD56 | Osteoclast Formation Inhibition (M-CSF and RANKL-stimulated) | 8 µM |

The biphenyl carboxylic acid scaffold is the basis for several well-known Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). ajgreenchem.com These drugs exert their anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting cyclooxygenase (COX) enzymes, which in turn blocks the synthesis of prostaglandins. neu.edu.tr

Flurbiprofen is a biphenyl carboxylic acid derivative used to manage pain and inflammation associated with arthritis or dental pain. ajgreenchem.comFenbufen is another NSAID from this class, classified as a biphenyl and a 4-oxo monocarboxylic acid, used for treating inflammation in conditions like osteoarthritis and ankylosing spondylitis. ajgreenchem.comajgreenchem.com The carboxylic acid group is a common feature in many traditional NSAIDs and is considered important for their anti-inflammatory activity, though it is also associated with gastrointestinal side effects. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Derivatives of this compound, particularly carbamate (B1207046) esters, have been identified as significant inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide. nih.govmdpi.com Inhibiting this enzyme increases the levels of endogenous cannabinoids, a therapeutic strategy being explored for pain, inflammation, and anxiety. mdpi.com

One of the most studied compounds in this class is cyclohexylcarbamic acid biphenyl-3-yl ester, also known as URB524. nih.govresearchgate.net This compound and its analogues act by carbamylating a catalytic serine residue (Ser241) in the FAAH active site, leading to irreversible inhibition. researchgate.netnih.gov Research into the structure-activity relationships of these inhibitors has revealed that modifications to the biphenyl core can significantly influence potency. For instance, introducing small, polar substituents at the para-position of the proximal phenyl ring (the ring not bearing the carbamate group) can lead to slightly improved FAAH inhibition compared to the parent compound, URB524. nih.gov

Another notable derivative is URB937 (cyclohexylcarbamic acid 3'-carbamoyl-6-hydroxybiphenyl-3-yl ester), which is designed as a peripherally restricted FAAH inhibitor. nih.gov Due to its extrusion from the central nervous system by efflux transporters, URB937 primarily acts on peripheral tissues, offering a way to manage pain and inflammation without central side effects. nih.gov The development of such compounds highlights the tunability of the this compound scaffold for achieving specific therapeutic profiles.

| Compound Name | Core Structure | Key Features | Mechanism of Action | Therapeutic Target |

|---|---|---|---|---|

| URB524 | Cyclohexylcarbamic acid biphenyl-3-yl ester | A well-studied, potent FAAH inhibitor. nih.gov | Irreversible carbamylation of the active site serine. researchgate.net | Pain, anxiety, and other CNS disorders. |

| URB937 | Cyclohexylcarbamic acid 3'-carbamoyl-6-hydroxybiphenyl-3-yl ester | Peripherally restricted inhibitor, limited CNS penetration. nih.gov | Inhibition of FAAH in peripheral tissues. nih.gov | Peripheral pain and inflammation. |

| Compound 35 | Cyclohexylcarbamic acid 3'-carbamoyl-5-hydroxybiphenyl-3-yl ester | A potent brain-impermeant FAAH inhibitor. researchgate.net | Peripheral FAAH inhibition. researchgate.net | Peripheral pain management. |

Matrix Metalloproteinase-3 (MMP-3) Inhibitors

The biphenyl scaffold featuring a carboxylic acid group has been investigated for the inhibition of matrix metalloproteinases (MMPs). MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing roles in cancer metastasis, angiogenesis, and arthritis. nih.govdovepress.com The carboxylic acid moiety is a well-established zinc-binding group (ZBG) that can coordinate with the catalytic zinc ion in the MMP active site, thereby inhibiting the enzyme's function. mdpi.com

While many early MMP inhibitors were broad-spectrum and based on hydroxamic acids, this often led to off-target effects and clinical failures. Carboxylic acid-based inhibitors, in contrast, bind to the zinc ion in a monodentate fashion, which is a weaker interaction compared to the bidentate binding of hydroxamates. mdpi.com This weaker binding can contribute to greater selectivity and a potentially improved safety profile.

Compounds like Tanomastat (BAY 12-9566), an orally bioavailable biphenyl derivative, have demonstrated the utility of this scaffold, although it is a broad-spectrum inhibitor. nih.govnih.gov Research has shown that carboxylic acid-based inhibitors containing a biphenyl structure can be designed to potently inhibit a range of MMPs, including MMP-3, while sparing others like MMP-1, which is crucial for avoiding certain side effects. researchgate.net The biphenyl structure provides a rigid framework that can be functionalized to achieve specific interactions with the enzyme's substrate-binding pockets (S-pockets), enhancing both potency and selectivity.

Intermediates for Thrombopoietin Receptor Agonists (e.g., Eltrombopag)

Substituted biphenyl-3-carboxylic acids are critical intermediates in the synthesis of complex pharmaceutical agents, most notably the thrombopoietin receptor agonist Eltrombopag. google.comnbinno.com Eltrombopag is a small-molecule, non-peptide drug used to treat thrombocytopenia (low blood platelet counts). chemdad.comjindunchem-med.com

The synthesis of Eltrombopag relies on a key building block, 3′-Amino-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid. google.comgoogle.com This intermediate is typically prepared via a multi-step process. A common route involves the Suzuki coupling of 3-boronobenzoic acid with a substituted nitrobenzene, such as 2-(benzyloxy)-1-bromo-3-nitrobenzene, to form the biphenyl core. google.com The resulting nitro-substituted this compound derivative (e.g., 2'-hydroxy-3'-nitro-[1,1']-biphenyl-3-carboxylic acid) is then subjected to reduction, typically through catalytic hydrogenation, to convert the nitro group into the essential amino group, yielding the 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid intermediate. google.comchemdad.com This molecule is then further processed through diazotization and coupling reactions to complete the synthesis of Eltrombopag. google.com The purity and availability of this this compound intermediate are crucial for the efficient manufacturing of the final active pharmaceutical ingredient. nbinno.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For this compound analogues, SAR studies have been instrumental in optimizing their potency and selectivity as enzyme inhibitors.

In the context of FAAH inhibitors derived from the O-biphenyl-3-yl carbamate scaffold, SAR investigations have focused on modifying both the proximal and distal phenyl rings of the biphenyl core. nih.govnih.gov Key findings from these studies include:

Substituents on the Proximal Phenyl Ring : The introduction of small, polar groups (e.g., hydroxyl) can influence properties like brain penetrance. For instance, in the peripherally restricted inhibitor URB937, a hydroxyl group is strategically placed to facilitate its removal from the central nervous system. nih.gov

Substituents on the Distal Phenyl Ring : The presence and position of groups like the carbamoyl (B1232498) moiety are critical for activity. Studies have shown that moving this group or replacing it can drastically alter inhibitory potency. nih.govnih.gov

Correlation with Physicochemical Properties : The inhibitory potency (expressed as pIC50) of these analogues has been found to correlate with molecular features such as steric hindrance and the capacity for hydrogen bonding. nih.gov

These systematic modifications allow for the fine-tuning of the molecule's interaction with the target enzyme, leading to the identification of compounds with superior efficacy and desired pharmacokinetic profiles. researchgate.netnih.gov

| Structural Region | Modification | Observed Effect on Activity/Property | Reference |

|---|---|---|---|

| Proximal Phenyl Ring (para position) | Addition of small polar groups | Slightly improved FAAH inhibitory potency over unsubstituted parent compound. | nih.gov |

| Proximal Phenyl Ring | Addition of a hydroxyl group (e.g., URB937) | Contributes to peripheral restriction by facilitating CNS efflux. | nih.gov |

| Distal Phenyl Ring | Presence of a carbamoyl group (e.g., at the 3'-position) | Crucial for potent inhibition. | nih.gov |

| Overall Molecule | Steric hindrance and H-bonding ability | Correlates with pIC50 values for FAAH inhibition. | nih.gov |

Bioavailability Enhancement and Drug Design Principles for Carboxylic Acid Functionality

The carboxylic acid group is a common functional group in pharmaceuticals, often contributing to target binding. However, its polar and ionizable nature can limit oral bioavailability due to poor membrane permeability and can also lead to metabolic instability. patsnap.comnih.gov Medicinal chemists employ several strategies to overcome these challenges while retaining the beneficial properties of the carboxylic acid functionality.

A primary strategy is the prodrug approach . patsnap.compatsnap.com The carboxylic acid is temporarily masked by converting it into a more lipophilic group, such as an ester. This modification increases the molecule's ability to cross biological membranes. Once absorbed into the systemic circulation, endogenous enzymes like esterases cleave the ester group, releasing the active carboxylic acid-containing drug at its site of action. patsnap.com

Vi. Integration of Biphenyl 3 Carboxylic Acid in Materials Science and Polymer Chemistry

Biphenyl-3-carboxylic Acid as a Building Block for Advanced Materials

The structural rigidity and functionality of this compound and its derivatives make them valuable precursors for a range of advanced materials. The biphenyl (B1667301) unit provides a well-defined and stable core, while the carboxylic acid group allows for a variety of chemical modifications, enabling the tailoring of material properties for specific applications.

Synthesis of Liquid Crystals and Organic Materials

Biphenyl derivatives are fundamental components in the synthesis of liquid crystals due to their rigid, rod-like structure, which is conducive to the formation of mesophases. While specific research detailing the direct use of this compound in liquid crystal synthesis is not extensively documented in publicly available literature, the broader class of biphenyl carboxylic acids is crucial in creating liquid crystalline materials. These molecules are often esterified with various phenols or other aromatic alcohols to produce the final liquid crystal compounds. The biphenyl core contributes to the necessary anisotropy of the molecule, a key factor for achieving liquid crystalline phases such as nematic and smectic phases scispace.comresearchgate.net.

The synthesis of complex liquid crystal structures, such as star-shaped liquid crystals, has been demonstrated using biphenyl ester-containing mesogenic units. These materials can exhibit enantiotropic nematic phases, and their stability is often dependent on the length of terminal alkoxy groups attached to the biphenyl structure scispace.com. The incorporation of biphenyl moieties is known to influence the mesomorphic behavior, including transition temperatures and the type of liquid crystal phases formed nih.gov.

Application in Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, biphenyl derivatives are frequently employed in the construction of Organic Light-Emitting Diodes (OLEDs). They can function as part of the emissive layer or as host materials that accommodate phosphorescent or fluorescent guest emitters ajgreenchem.comossila.com. The biphenyl unit can provide a high triplet energy, which is essential for hosting blue phosphorescent emitters, and its derivatives can be designed to have good charge transport properties ep2-bayreuth.denih.gov.

While direct applications of this compound in OLEDs are not prominently reported, its derivatives can be conceptualized as components of larger molecules designed for specific functions within the OLED architecture. For instance, the biphenyl core can be functionalized to create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport nih.gov. The rigid structure of the biphenyl unit also contributes to the morphological stability of the organic films in the device, which is important for long operational lifetimes ep2-bayreuth.de.

Dielectric Materials in Electronic Components

Polymer Synthesis Incorporating this compound Moieties

The incorporation of this compound and its derivatives into polymer backbones can significantly enhance the thermal and mechanical properties of the resulting materials. The rigid biphenyl unit imparts stiffness and thermal stability, making these polymers suitable for high-performance applications.

Wholly Aromatic Copolyesters: Synthesis and Thermomechanical Properties

Research has been conducted on the synthesis of novel wholly aromatic copolyesters using 4'-hydroxythis compound (a derivative of this compound) and 3-hydroxybenzoic acid as comonomers nih.govsemanticscholar.org. These copolyesters were synthesized via melt polycondensation, and their composition was confirmed by NMR and FTIR spectroscopy to be in line with the initial monomer feed ratios, indicating a random copolymer structure nih.govsemanticscholar.org.

The resulting copolyesters exhibited high molecular weights, with intrinsic viscosity values in the range of 0.6–0.8 dL/g nih.govsemanticscholar.org. A key finding was the significant impact of the biphenyl unit on the thermal properties of the copolyesters. As the content of the 4'-hydroxythis compound units increased, the glass transition temperature (Tg) of the amorphous copolyesters rose substantially, reaching up to 190 °C nih.govresearchgate.net. Thermogravimetric analysis (TGA) demonstrated the high thermal stability of these polymers, with the onset of intense thermal decomposition occurring above 450 °C nih.govsemanticscholar.orgresearchgate.net. Rheological measurements indicated that melts of copolyesters with a higher content of the biphenyl units displayed anisotropic properties, although a distinct liquid crystalline state was not confirmed by polarization optical microscopy nih.govresearchgate.net.

Below is a table summarizing the key properties of these wholly aromatic copolyesters as a function of the 4'-hydroxythis compound (3HBCA) content.

| 3HBCA Content (mol%) | Intrinsic Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, onset) (°C) |

| 0 | ~0.6 | 146 | >450 |

| 20 | 0.6-0.8 | - | >450 |

| 40 | 0.6-0.8 | - | >450 |

| 60 | 0.6-0.8 | 186 | >450 |

Production of Plasticizers for Polymer Compositions

Plasticizers are additives used to increase the flexibility and workability of polymers, with polyvinyl chloride (PVC) being a primary application. Esters of dicarboxylic and polycarboxylic acids are commonly used as plasticizers google.com. While there is no specific, detailed research available on the use of this compound itself for the production of plasticizers, the general class of aromatic carboxylic acid esters is relevant. For example, a patent describes the use of dialkyl esters of biphenyldicarboxylic acid, where the alkyl chains contain four to ten carbon atoms, as plasticizers for vinyl chloride resins google.com.

The synthesis of such ester plasticizers typically involves the reaction of the carboxylic acid or its anhydride (B1165640) with an alcohol in the presence of a catalyst google.com. The effectiveness of a plasticizer depends on its compatibility with the polymer matrix and its ability to disrupt polymer chain interactions, thereby lowering the glass transition temperature. The rigid biphenyl core of a plasticizer derived from this compound could potentially offer good thermal stability, while the ester side chains would provide the necessary plasticizing effect. However, without specific experimental data, the performance of such a plasticizer remains theoretical. The development of bio-based plasticizers from various carboxylic acids is an active area of research, aiming to replace traditional phthalate-based plasticizers advanceseng.commdpi.comnih.govacs.orgdigitellinc.com.

Hybrid Organic-Inorganic Devices and Molecular Layers

The integration of this compound into hybrid organic-inorganic devices and molecular layers represents a promising, albeit still emerging, area of materials science. The unique structural characteristics of this compound, particularly its rigid biphenyl backbone and the reactive carboxylic acid group, make it a candidate for forming well-defined molecular layers at the interface between organic and inorganic materials. These layers can, in principle, be used to tailor the electronic and optical properties of the interface, which is a critical aspect in the functionality of various electronic devices.

While direct research on the application of this compound in hybrid devices is limited, studies on analogous aromatic carboxylic acids provide a framework for understanding its potential. For instance, derivatives such as biphenyl-3,4′,5-tricarboxylic acid have been shown to form highly ordered self-assembled monolayers on metal surfaces like copper and silver. acs.org The structure and orientation of the molecules within these layers are dictated by a delicate balance between intermolecular and molecule-substrate interactions. acs.org It is plausible that this compound would exhibit similar self-assembly behavior, with the carboxylic acid group acting as an anchor to the inorganic substrate.

The crystalline structure of this compound itself has been well-characterized, providing fundamental data for predicting its behavior in molecular layers. georgiasouthern.edunih.gov X-ray diffraction studies have revealed key structural parameters, which are summarized in the table below. georgiasouthern.edunih.gov

| Parameter | Value at 296 K | Value at 203 K |

| Molecular Formula | C13H10O2 | C13H10O2 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| Dihedral Angle between Phenyl Rings | 31.78(8)° | 31.27(6)° |

The non-planar conformation of the biphenyl unit, as indicated by the dihedral angle between the phenyl rings, is a significant feature that would influence the packing density and orientation of the molecules in a self-assembled monolayer. This twisting of the biphenyl core could potentially be exploited to control the intermolecular electronic coupling in an organic layer, a critical factor in charge transport.

In the context of hybrid devices, the carboxylic acid moiety of this compound can serve as a robust anchoring group to a variety of inorganic surfaces, including metal oxides that are commonly used as transparent conductive electrodes or charge transport layers in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells. The interaction of the carboxylic acid with the inorganic surface can lead to the formation of a strong, covalent-like bond, ensuring the stability and integrity of the molecular layer.

Furthermore, the biphenyl group can be functionalized to tune the electronic properties of the molecule. While this compound itself is not electro-optically active in a way that is directly applicable to devices, it can serve as a foundational building block for more complex molecules. For example, the introduction of electron-donating or -withdrawing groups onto the biphenyl backbone could modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This would allow for the engineering of the energy landscape at the organic-inorganic interface to facilitate efficient charge injection or extraction in a device.

Research on related biphenyl derivatives in the context of metal-organic frameworks (MOFs) also highlights the versatility of the biphenyl-dicarboxylic acid scaffold in creating structured, functional materials. acs.org While not directly a hybrid device in the traditional sense, MOFs are a class of hybrid materials where organic linkers bridge metal nodes to form porous, crystalline structures with applications in electronics and photonics. mit.edu The principles of molecular self-assembly and the importance of the organic linker's geometry in defining the final structure are directly relevant to the formation of molecular layers in hybrid devices.

Vii. Future Perspectives and Emerging Research Directions for Biphenyl 3 Carboxylic Acid

Novel Synthetic Methodologies

The development of efficient and novel synthetic routes is paramount to expanding the accessibility and application of biphenyl-3-carboxylic acid derivatives. While traditional methods like Friedel-Crafts acylation followed by oxidation exist, modern research is focused on more sophisticated and versatile strategies.

A cornerstone of modern biphenyl (B1667301) synthesis is the Suzuki-Miyaura coupling . This palladium-catalyzed cross-coupling reaction is a powerful tool for creating the core biphenyl structure, often starting from halogenated benzoic acid precursors. Researchers are continually optimizing these catalyst systems to improve yields and broaden the scope of compatible functional groups. For instance, a novel method for synthesizing 3'-amino-2'-hydroxy this compound, a key intermediate for the drug Eltrombopag olamine, utilizes a Suzuki coupling reaction as a critical step. google.com This approach, starting from 2-bromo-6-nitrophenol (B84729), is noted for its short reaction path, high yield, and use of readily available materials. google.com

Another significant frontier is the remote C-H functionalization of biphenyl systems. This strategy allows for the direct modification of C-H bonds at positions distant from existing functional groups, offering a more atom-economical and efficient way to create complex molecules. researchgate.net Research has demonstrated nitrile-directed meta-C-H olefination, acetoxylation, and iodination of biaryl compounds, providing a powerful method for their modification. researchgate.net

Emerging synthetic strategies focus on creating libraries of biphenyl carboxylic acid derivatives for screening purposes. One such approach involved the synthesis of a small molecule library using Suzuki-Miyaura coupling to generate compounds for anticancer research. ajgreenchem.com

| Synthetic Method | Description | Key Advantages | Reference |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide. | High tolerance for functional groups, commercial availability of catalysts and starting materials. | google.comajgreenchem.com |

| Friedel-Crafts Acylation/Oxidation | Acylation of a biphenyl derivative followed by oxidation of the resulting ketone. | Utilizes well-established reaction principles. | |

| Remote C-H Functionalization | Direct activation and modification of C-H bonds using a directing group. | High atom economy, allows for late-stage modification of complex molecules. | researchgate.net |

| Multi-step Synthesis from Nitrophenol | A sequence involving reduction, cyclization, Suzuki coupling, and hydrolysis. | Provides access to specific, highly functionalized derivatives like 3'-amino-2'-hydroxy this compound. | google.com |

Exploration of Untapped Biological Targets

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Future research is geared towards identifying and validating novel biological targets to address unmet medical needs.

One of the most promising areas is the development of inhibitors for urate transporter 1 (URAT1) . mdpi.comresearchgate.net As a key protein in uric acid reabsorption, URAT1 is a clinically validated target for treating hyperuricemia and gout. mdpi.comresearchgate.net Novel biphenyl carboxylic acid derivatives have been designed and synthesized, with some compounds showing inhibitory potencies (IC50 values) superior to the existing drug benzbromarone. mdpi.com Specifically, compounds designated A1 and B21 exhibited IC50 values of 0.93 µM and 0.17 µM, respectively. mdpi.com

Research has also highlighted the potential of these derivatives in treating bone density disorders. Certain biphenyl carboxylic acids have been shown to inhibit osteoclast formation , the cells responsible for bone resorption, suggesting a therapeutic avenue for conditions like osteoporosis.

In oncology, derivatives of this compound are being investigated for their anticancer properties . ajgreenchem.com They may function by targeting key proteins involved in apoptosis resistance, such as Bcl-xL and Mcl-1. A library of new biphenyl carboxylic acids was screened for in vitro activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds showing significant potency. ajgreenchem.comajgreenchem.com

Other identified biological targets include:

Beta-3-adrenoceptors , where modulation could treat conditions like Irritable Bowel Syndrome.

Fatty Acid Amide Hydrolase (FAAH) , an enzyme involved in the endocannabinoid system, with inhibitors showing potential for anxiolytic effects. acs.org

| Biological Target | Therapeutic Potential | Key Research Findings | Reference |

| Urate Transporter 1 (URAT1) | Hyperuricemia, Gout | Derivatives show potent inhibition, with IC50 values outperforming existing drugs. | mdpi.comresearchgate.net |

| Osteoclasts | Osteoporosis | Certain derivatives inhibit osteoclast formation, preventing bone loss in preclinical models. | |

| Bcl-xL and Mcl-1 | Cancer | Targeting these anti-apoptotic proteins opens pathways for novel cancer therapies. | |

| Beta-3-adrenoceptors | Irritable Bowel Syndrome | Identified as modulators with potential therapeutic applications. | |

| Fatty Acid Amide Hydrolase (FAAH) | Anxiety Disorders | O-arylcarbamate derivatives based on the biphenyl structure are potent FAAH inhibitors. | acs.org |

Advanced Materials Development

The rigid and planar structure of the biphenyl unit makes this compound an excellent building block for advanced materials with unique electronic and physical properties.

In the field of organic electronics , biphenyl compounds are crucial for developing organic semiconductors and liquid crystal displays. The ability to tune the electronic properties through substitution on the biphenyl rings allows for the design of materials with specific performance characteristics. The synthesis of fluorinated biphenyls, for example, has expanded their utility in creating materials with enhanced performance.

Another emerging application is in the creation of metal-organic frameworks (MOFs) . This compound can act as an organic linker, connecting metal ions to form porous, crystalline structures. These MOFs have shown potential in catalysis and molecular recognition, applications that go beyond traditional organic synthesis. pubcompare.ai

Furthermore, this compound derivatives are being used to synthesize high-performance polymers. Research into wholly aromatic copolyesters based on 4′-hydroxythis compound has yielded materials with high thermal stability, with decomposition starting above 450 °C. mdpi.com These polyesters are amorphous and exhibit a significant increase in glass transition temperature with higher biphenyl content, making them promising for applications requiring high heat resistance. mdpi.com Derivatives are also being investigated for use in advanced polymers and coatings with improved characteristics.

| Material Type | Application Area | Key Properties | Reference |

| Organic Semiconductors | Organic Electronics, Liquid Crystal Displays | Tunable electronic properties, structural rigidity. | |

| Metal-Organic Frameworks (MOFs) | Catalysis, Molecular Recognition | Porous structure, high surface area, unique catalytic capabilities. | pubcompare.ai |

| Wholly Aromatic Copolyesters | High-Performance Polymers | High thermal stability (>450 °C), high glass transition temperature. | mdpi.com |

| Advanced Polymers and Coatings | Material Science | Improved thermal and mechanical properties. |

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is accelerating the discovery and development of new applications for this compound. This interdisciplinary approach provides deeper insights into reaction mechanisms, structure-activity relationships, and material properties.

Computational studies , particularly using Density Functional Theory (DFT), have become instrumental in understanding complex reaction pathways. For example, DFT calculations were used to elucidate the transition states in the remote C-H functionalization of biphenyls, revealing how specific ligands assist in the bond-breaking process and control selectivity. researchgate.net This predictive power allows chemists to design more efficient and selective synthetic routes.

In drug discovery, Quantitative Structure-Activity Relationship (QSAR) and molecular modeling studies are essential. acs.orgwalshmedicalmedia.com QSAR helps to identify the key structural features of this compound derivatives that are critical for their biological activity. walshmedicalmedia.com This knowledge guides the design of new, more potent compounds. For instance, 3D-QSAR and molecular modeling have been used to characterize the structure-activity profiles for FAAH inhibitors, showing that small polar groups at the meta position of the distal phenyl ring greatly improve inhibitory potency. acs.org The interaction of derivatives with various proteins and enzymes is also being investigated through a combination of computational methods and experimental assays. ontosight.ai

This integration of computational and experimental work allows for a more rational design process, reducing the time and resources required for discovery. By predicting properties and mechanisms before entering the lab, researchers can focus their efforts on the most promising candidates, whether for new medicines or advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for Biphenyl-3-carboxylic acid in laboratory settings?

- Methodology : Common routes include Friedel-Crafts acylation of biphenyl derivatives followed by oxidation, or Suzuki-Miyaura coupling using halogenated benzoic acid precursors. Post-synthesis purification involves recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent). Validate purity via melting point determination (164–169°C) and HPLC (≥98% purity) .

- Key Considerations : Monitor reaction intermediates using thin-layer chromatography (TLC) and optimize catalyst systems (e.g., palladium-based catalysts for coupling reactions) .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use nitrile gloves, chemical-resistant lab coats, and P95/P1 respirators for dust control. Avoid skin contact and inhalation .

- Storage : Store at 2–8°C in airtight, light-resistant containers. Stability tests indicate no decomposition under inert atmospheres (N₂/Ar) for ≥12 months .

Q. What analytical techniques confirm the purity and structural integrity of this compound?

- Purity Analysis :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Compare retention times against certified reference standards (e.g., USP/EP) .

- Melting Point : Validate against literature values (164–169°C) using differential scanning calorimetry (DSC) for higher precision .

- Structural Confirmation :

- FT-IR : Identify carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹).

- ¹H/¹³C NMR : Compare peaks with PubChem data (e.g., δ 12.5 ppm for COOH proton) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points of this compound?

- Approach :

Perform DSC analysis to measure onset and peak melt temperatures under controlled heating rates (e.g., 5°C/min).

Compare results with literature values, accounting for polymorphic forms or hydrate formation.

Cross-validate using hot-stage microscopy to observe crystal transitions .

- Case Study : A 5°C variation between sources may arise from impurities; recrystallize samples and re-test using calibrated equipment .

Q. What experimental strategies assess the stability of this compound under varying pH conditions?

- Protocol :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/37°C.

Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs).

Use LC-MS to identify breakdown products (e.g., decarboxylation derivatives) .

- Findings : Stability decreases above pH 10 due to deprotonation and nucleophilic attack on the carboxyl group .

Q. How do substituents on the biphenyl ring influence reactivity in nucleophilic acyl substitution reactions?

- Mechanistic Study :

Synthesize derivatives (e.g., 4-nitro, 4-methoxy) and compare reaction rates with amines or alcohols.

Use DFT calculations to model electronic effects (e.g., electron-withdrawing groups increase electrophilicity at the carbonyl carbon).

Characterize intermediates via ¹H NMR kinetics or in situ IR spectroscopy .

- Example : Electron-deficient rings enhance reactivity by lowering the LUMO energy of the carbonyl group .

Data Contradictions and Validation

Q. How should researchers address conflicting data on the compound’s logP (Log Pow) values?

- Resolution :

- Experimental : Measure logP using shake-flask (octanol/water) or HPLC retention time methods.

- Computational : Compare predicted values from software (e.g., ChemAxon, ACD/Labs) with experimental data .

- Note : Discrepancies may arise from ionization effects; ensure pH control during measurements .

Safety and Compliance

Q. What PPE is required for handling this compound in high-exposure scenarios?

- Guidelines :

- Respiratory : Use OV/AG/P99 (US) or ABEK-P2 (EU) respirators for airborne particles.

- Skin/Eye Protection : Full-face shields and disposable Tyvek suits for bulk handling .

Retrosynthesis Analysis